2-(Difluoromethoxy)-1,4-dimethyl-benzene

Description

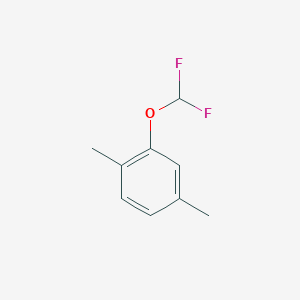

2-(Difluoromethoxy)-1,4-dimethyl-benzene is a substituted aromatic compound featuring a benzene ring with methyl groups at the 1- and 4-positions and a difluoromethoxy (-OCHF₂) group at the 2-position. The difluoromethoxy substituent introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, while the methyl groups are electron-donating. This combination creates a unique electronic environment, influencing reactivity, solubility, and thermal stability. The compound is of interest in pharmaceutical and materials science research, though specific applications remain underexplored in publicly available literature.

Properties

IUPAC Name |

2-(difluoromethoxy)-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBOURALDIUHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-1,4-dimethyl-benzene typically involves difluoromethylation reactions. One common method is the reaction of 1,4-dimethylbenzene with difluoromethyl ether in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods may involve large-scale difluoromethylation processes using specialized equipment to ensure high yield and purity .

Chemical Reactions Analysis

2-(Difluoromethoxy)-1,4-dimethyl-benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into simpler hydrocarbons or alcohols.

Scientific Research Applications

2-(Difluoromethoxy)-1,4-dimethyl-benzene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1,4-dimethyl-benzene involves its interaction with various molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, thereby affecting its binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic profile of 2-(Difluoromethoxy)-1,4-dimethyl-benzene is distinct compared to analogs with alternative substituents:

Key Insight : The difluoromethoxy group in the target compound enhances polarity and electrophilic substitution resistance compared to methoxy or methyl analogs.

Physicochemical Properties

| Property | This compound | p-Xylene | 2-Methoxy-1,4-dimethylbenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~174.1 | 106.16 | ~152.2 |

| Boiling Point | Estimated 220–240°C | 138°C | Estimated 190–210°C |

| Solubility in Water | Low (high logP) | Very low | Moderate |

| Thermal Stability | High (due to strong C-F bonds) | Moderate | Moderate |

Notes:

Functional Behavior in Materials Science

Unlike thermochromic 1,4-bis[2-(4-pyridyl)ethenyl]-benzene derivatives (e.g., DC16 ), this compound lacks extended conjugation or flexible alkyl chains, making it unlikely to exhibit thermochromism. Its rigid structure and fluorine content may instead favor applications in high-temperature or chemically resistant materials.

Biological Activity

Overview

2-(Difluoromethoxy)-1,4-dimethyl-benzene, also known as difluoromethoxy-1,4-dimethylbenzene, is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article synthesizes existing research on its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C9H10F2O

- Molecular Weight : 188.17 g/mol

- Structure : The compound features a benzene ring substituted with two fluorine atoms and a methoxy group, contributing to its unique chemical reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Zhang et al. (2023) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro studies showed that the compound induced apoptosis in human lung carcinoma cells (A549) and cervical cancer cells (HeLa). The IC50 values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HeLa | 20 |

The mechanism of action appears to involve the inhibition of tubulin polymerization, disrupting the mitotic spindle formation essential for cell division.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound's difluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This characteristic is crucial for its cytotoxic and antimicrobial effects.

Enzyme Inhibition

Studies have indicated that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a pivotal role in drug metabolism and detoxification processes.

Case Study 1: Antibacterial Efficacy

A recent clinical study evaluated the efficacy of this compound as an antibacterial agent in a murine model infected with E. coli. The treatment group showed a significant reduction in bacterial load compared to controls, highlighting the compound's potential as a therapeutic agent against bacterial infections.

Case Study 2: Cancer Treatment

In another study focusing on cancer treatment, researchers administered the compound to mice bearing A549 tumors. Results indicated a marked decrease in tumor size after treatment with minimal side effects observed in healthy tissues. This suggests a favorable therapeutic window for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.